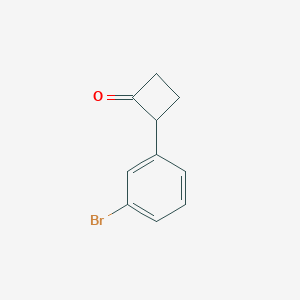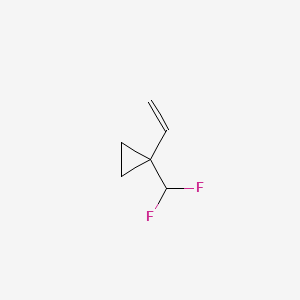![molecular formula C10H7FN2O2S B13497999 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the fluorophenyl group enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 3-fluoroaniline with a thiazole derivative. One common method includes the condensation of 3-fluoroaniline with thiourea and α-haloketones under acidic conditions to form the thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells . It may also interfere with the synthesis of bacterial cell walls, leading to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
3-Fluorophenylacetic acid: Used as a building block in organic synthesis.
Thiazole derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and antiviral effects.
Uniqueness
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid stands out due to the presence of both the fluorophenyl and thiazole moieties, which contribute to its enhanced stability and biological activity. The combination of these functional groups makes it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H7FN2O2S |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-(3-fluoroanilino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) |
Clave InChI |
MLBCNAGVAQRPTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)NC2=NC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)
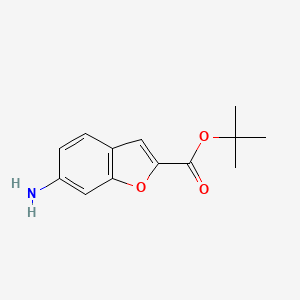
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)

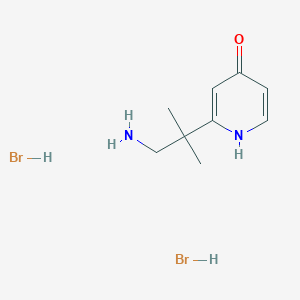
![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
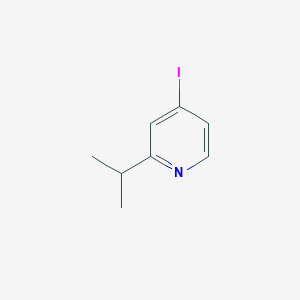

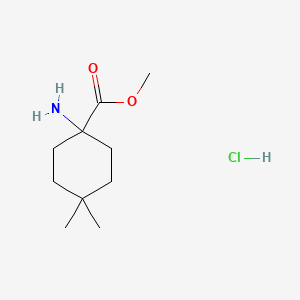
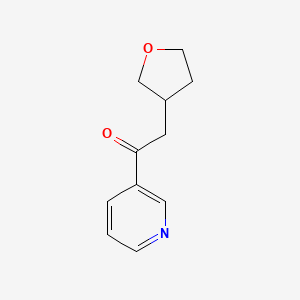
![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
